molecular formula C6H8I2 B13782472 (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene

(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene

Cat. No.: B13782472
M. Wt: 333.94 g/mol
InChI Key: BVNNYDAXKZOWPG-GLIMQPGKSA-N
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Description

(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is an organic compound with the molecular formula C6H8I2 It is a derivative of butadiene, where two iodine atoms are attached to the 1 and 4 positions, and two methyl groups are attached to the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene can be achieved through several methods. One common approach involves the homocoupling of (Z)-1-chlorovinyl derivatives using zerovalent nickel complexes. This method retains the configuration of the starting material and produces the desired (1Z,3Z) isomer .

Industrial Production Methods

The use of nickel-catalyzed four-component reactions has been explored to access polysubstituted 1,3-dienes, which may include this compound .

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents, transition metal catalysts (such as nickel, palladium, and rhodium), and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butadiene derivatives, while oxidation reactions may produce corresponding ketones or aldehydes.

Scientific Research Applications

(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene involves its interaction with molecular targets through its conjugated diene structure. The compound can participate in various chemical reactions, such as proton shifts and isomerization, which are facilitated by its unique electronic configuration . These reactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-1,3-butadiene
  • (1Z,3Z)-1,4-bis(trimethylsilyl)-1,4-diiodo-2,3-dimethyl-1,3-butadiene
  • (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene
  • (1Z)-1,2,3-trichlorobuta-1,3-diene

Uniqueness

(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is unique due to its specific substitution pattern and the presence of iodine atoms, which impart distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C6H8I2

Molecular Weight

333.94 g/mol

IUPAC Name

(1Z,3Z)-1,4-diiodo-2,3-dimethylbuta-1,3-diene

InChI

InChI=1S/C6H8I2/c1-5(3-7)6(2)4-8/h3-4H,1-2H3/b5-3-,6-4-

InChI Key

BVNNYDAXKZOWPG-GLIMQPGKSA-N

Isomeric SMILES

C/C(=C/I)/C(=C\I)/C

Canonical SMILES

CC(=CI)C(=CI)C

Origin of Product

United States

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